Ortho-Methyl Substitution Confers Distinct Steric Bulk Relative to Des-Methyl Analog
4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile bears an ortho-methyl group that adds measurable steric bulk (molar refractivity contribution: approximately +5.65 cm³/mol for the methyl group) relative to the des-methyl analog 4-[(cyclopropylmethyl)amino]benzonitrile (CAS 1019607-58-9) . This steric modification restricts the rotameric freedom of the cyclopropylmethylamino side chain, as the ortho-methyl group creates a steric clash with the cyclopropylmethyl moiety that constrains the conformational ensemble relative to the unsubstituted analog. The molecular weight increases from 172.23 g/mol (des-methyl analog) to 186.25 g/mol (target compound), representing a +8.1% increase . This steric differentiation is relevant for structure-activity relationship (SAR) studies where subtle modifications at the ortho position of benzonitrile scaffolds have been shown to modulate binding affinity in kinase and transporter assays [1].
| Evidence Dimension | Steric bulk (molecular weight and molar refractivity contribution) |
|---|---|
| Target Compound Data | MW = 186.25 g/mol; ortho-methyl group present |
| Comparator Or Baseline | 4-[(Cyclopropylmethyl)amino]benzonitrile: MW = 172.23 g/mol; no ortho substitution |
| Quantified Difference | ΔMW = +14.02 g/mol (+8.1%); additional molar refractivity of approximately +5.65 cm³/mol from the ortho-methyl group |
| Conditions | Structural comparison based on molecular formula and substituent contribution calculations |
Why This Matters
The ortho-methyl group's steric influence can alter binding pocket complementarity and selectivity profiles compared to the des-methyl analog, making compound selection critical for SAR studies.
- [1] BindingDB BDBM172719. US9096515, Example 12q; US9296681, Example 12q. Ki values of 10.6 nM and 38.2 nM for cycloalkylmethylamine derivatives at monoamine transporters. Available at: https://bindingdb.org View Source
